molecular formula C8H9N3O B13102171 N-cyclopropylpyrazine-2-carboxamide

N-cyclopropylpyrazine-2-carboxamide

Cat. No.: B13102171
M. Wt: 163.18 g/mol
InChI Key: QJFGFIPABWFSQL-UHFFFAOYSA-N
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Description

N-cyclopropylpyrazine-2-carboxamide is a chemical compound belonging to the class of pyrazine carboxamides. Pyrazine carboxamides are known for their diverse pharmacological activities, including antimicrobial, antifungal, and herbicidal properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropylpyrazine-2-carboxamide typically involves the condensation of pyrazine-2-carboxylic acid chloride with cyclopropylamine. The reaction is carried out in the presence of a base, such as pyridine, to facilitate the formation of the amide bond . The reaction conditions often include refluxing the mixture in an appropriate solvent, such as acetone, to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve automated flow chemistry techniques. These methods allow for the continuous production of the compound with high efficiency and reproducibility . The use of flow chemistry also enables better control over reaction parameters, leading to improved yields and product purity.

Chemical Reactions Analysis

Types of Reactions

N-cyclopropylpyrazine-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Amidation: Carboxylic acids and amines in the presence of coupling agents or catalysts.

    Reduction: Lithium aluminum hydride in anhydrous conditions.

    Substitution: Nucleophiles such as halides or amines under basic or acidic conditions.

Major Products Formed

    Amidation: Formation of this compound.

    Reduction: Formation of cyclopropylpyrazine-2-amine.

    Substitution: Formation of substituted pyrazine derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-cyclopropylpyrazine-2-carboxamide involves its interaction with specific molecular targets. For instance, pyrazine carboxamides are known to inhibit fatty acid synthase I in mycobacteria, leading to the disruption of fatty acid synthesis . This inhibition hampers the growth and replication of the bacteria, making it a potential candidate for antimicrobial therapy.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-cyclopropylpyrazine-2-carboxamide stands out due to its unique cyclopropyl group, which imparts distinct chemical and biological properties. This structural feature may enhance its binding affinity to specific molecular targets, making it a valuable compound for further research and development.

Properties

Molecular Formula

C8H9N3O

Molecular Weight

163.18 g/mol

IUPAC Name

N-cyclopropylpyrazine-2-carboxamide

InChI

InChI=1S/C8H9N3O/c12-8(11-6-1-2-6)7-5-9-3-4-10-7/h3-6H,1-2H2,(H,11,12)

InChI Key

QJFGFIPABWFSQL-UHFFFAOYSA-N

Canonical SMILES

C1CC1NC(=O)C2=NC=CN=C2

Origin of Product

United States

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